molecular formula C15H14O5 B1209750 beta-Pyrufuran CAS No. 88256-04-6

beta-Pyrufuran

Cat. No.: B1209750
CAS No.: 88256-04-6
M. Wt: 274.27 g/mol
InChI Key: XLCIGBDZQKRLPH-UHFFFAOYSA-N
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Description

Beta-Pyrufuran (systematic name pending further verification) is a heterocyclic organic compound characterized by a furan ring system—a five-membered aromatic ring containing four carbon atoms and one oxygen atom. This compound’s nomenclature implies a pyran-furan hybrid or a substituted furan with specific stereochemistry (denoted by the "beta" prefix), which may influence its reactivity and applications in pharmaceuticals or organic synthesis .

Properties

CAS No.

88256-04-6

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

1,2,4-trimethoxydibenzofuran-3-ol

InChI

InChI=1S/C15H14O5/c1-17-12-10-8-6-4-5-7-9(8)20-13(10)15(19-3)11(16)14(12)18-2/h4-7,16H,1-3H3

InChI Key

XLCIGBDZQKRLPH-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C2=C1C3=CC=CC=C3O2)OC)O)OC

Canonical SMILES

COC1=C(C(=C(C2=C1C3=CC=CC=C3O2)OC)O)OC

Other CAS No.

88256-04-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Beta-Dihydroagarofuran

Beta-Dihydroagarofuran (CAS: 20053-66-1) is a tricyclic oxygen-containing compound with the molecular formula C₁₅H₂₆O . Key comparisons include:

  • Structural Features: Both compounds likely share a furan-derived core. Beta-Dihydroagarofuran’s tricyclic system (11-oxatricyclo[7.2.1.0¹,⁶]dodecane) contrasts with beta-Pyrufuran’s presumed simpler bicyclic or monocyclic furan structure.
  • Synthesis: Beta-Dihydroagarofuran is synthesized via cyclization of terpenoid precursors, a method that may differ from this compound’s synthesis if it involves pyruvate or carbohydrate derivatives .
  • Applications : Beta-Dihydroagarofuran is studied for its insecticidal properties, whereas this compound’s applications remain speculative but could align with antimicrobial or anti-inflammatory roles based on furan derivatives’ typical bioactivity .
Benzofuran Derivatives

Benzofurans (e.g., benzo[b]furan) are fused bicyclic systems combining benzene and furan rings . Comparisons include:

  • Aromaticity: Benzofurans exhibit enhanced stability due to aromatic conjugation, whereas this compound’s non-fused furan ring may confer lower thermal stability.
  • Functionalization : Benzofurans are often halogenated or alkylated for pharmaceutical use (e.g., anticoagulants), while this compound’s beta-substitution might favor stereospecific interactions in drug design .
  • Toxicity : Benzofurans can exhibit hepatotoxicity, a risk that this compound may share unless its unique substitution pattern mitigates metabolic activation .
Beta-D-Ribofuranose

Beta-D-Ribofuranose (a carbohydrate with a furanose ring) highlights functional comparisons:

  • Ring Conformation: Beta-D-Ribofuranose adopts a puckered furanose conformation critical for RNA/DNA backbone stability, whereas this compound’s planar furan ring may prioritize electronic delocalization .
  • Biological Role: Ribofuranose is essential in nucleosides, while this compound’s bioactivity (if any) might involve enzyme inhibition or receptor modulation .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula CAS Number Key Features Applications
This compound* Undetermined Undetermined Furan ring, beta-substitution Hypothetical: Drug intermediates
Beta-Dihydroagarofuran C₁₅H₂₆O 20053-66-1 Tricyclic, oxygen-containing Insecticidal agents
Benzofuran C₈H₆O 271-89-6 Fused benzene-furan system Pharmaceuticals, fragrances
Beta-D-Ribofuranose C₅H₁₀O₅ 50-69-1 Carbohydrate, furanose conformation Nucleic acid synthesis

*Hypothetical data inferred from analogs.

Research Findings and Contradictions

  • Structural Similarity vs. Toxicity : While benzofurans and this compound may share bioactivity, benzofuran derivatives’ hepatotoxicity (e.g., via cytochrome P450 activation) raises questions about this compound’s safety profile .
  • Synthetic Challenges : Beta-Dihydroagarofuran’s complex tricyclic synthesis may limit scalability compared to this compound’s hypothetical simpler routes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Pyrufuran
Reactant of Route 2
beta-Pyrufuran

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